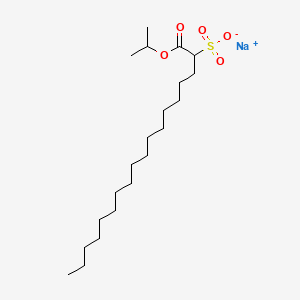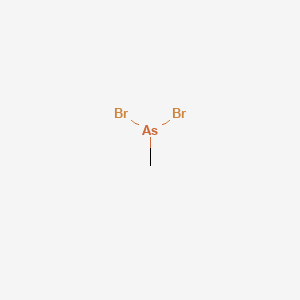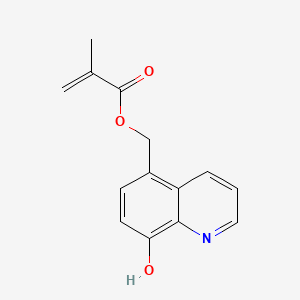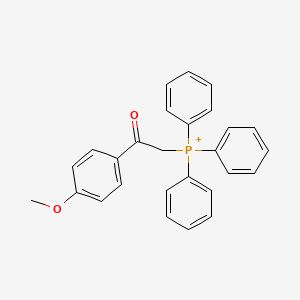
2,4-Diamino-quinazoline-6-sulfonic acid methyl-phenyl-amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diamino-quinazoline-6-sulfonic acid methyl-phenyl-amide is a compound belonging to the quinazoline family, which is known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-quinazoline-6-sulfonic acid methyl-phenyl-amide typically involves the chlorosulfonation of 2,4-quinazolinediamine to form the 6-sulfonyl chloride intermediate. This intermediate is then treated with the appropriate amine to produce the desired product . Another method involves the diazotization of the corresponding amine followed by treatment with sulfur dioxide in the presence of copper chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diamino-quinazoline-6-sulfonic acid methyl-phenyl-amide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinazoline ring.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Applications De Recherche Scientifique
2,4-Diamino-quinazoline-6-sulfonic acid methyl-phenyl-amide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,4-Diamino-quinazoline-6-sulfonic acid methyl-phenyl-amide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of dihydrofolate reductase, an enzyme crucial for DNA synthesis, thereby exhibiting its antibacterial and anticancer effects . The compound’s sulfonamide group also plays a role in its biological activity by mimicking natural substrates and interfering with metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Diamino-quinazoline-6-sulfonamide
- 2,4-Diamino-quinazoline-6-sulfonic acid
- 2,4-Diamino-quinazoline-6-sulfonic acid ethyl-phenyl-amide
Uniqueness
2,4-Diamino-quinazoline-6-sulfonic acid methyl-phenyl-amide stands out due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for medicinal chemistry research. Its unique combination of functional groups allows for diverse chemical modifications, making it a versatile scaffold for drug development .
Propriétés
Numéro CAS |
92144-30-4 |
|---|---|
Formule moléculaire |
C15H15N5O2S |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
2,4-diamino-N-methyl-N-phenylquinazoline-6-sulfonamide |
InChI |
InChI=1S/C15H15N5O2S/c1-20(10-5-3-2-4-6-10)23(21,22)11-7-8-13-12(9-11)14(16)19-15(17)18-13/h2-9H,1H3,(H4,16,17,18,19) |
Clé InChI |
SGFWVPMENQKZGT-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















